![molecular formula C9H12N2O B2857434 2-Amino-N-(3-methylphenyl)acetamide CAS No. 167264-91-7](/img/structure/B2857434.png)
2-Amino-N-(3-methylphenyl)acetamide
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Description
“2-Amino-N-(3-methylphenyl)acetamide” is an organic compound with the molecular formula C9H12N2O . It is also known by other names such as N-(3-aminomethyl-phenyl)-acetamide .
Synthesis Analysis
While specific synthesis methods for “2-Amino-N-(3-methylphenyl)acetamide” were not found, similar compounds have been synthesized using various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of “2-Amino-N-(3-methylphenyl)acetamide” consists of a central carbon atom bonded to an amide group (CONH2) and a 3-methylphenyl group . The exact 3D structure can be determined using computational chemistry methods .Physical And Chemical Properties Analysis
“2-Amino-N-(3-methylphenyl)acetamide” is a solid under normal conditions . It has a molecular weight of 164.20 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
1. Transient Directing Group in Organic Synthesis 2-Amino-N-(3-methylphenyl)acetamide has been used as a simple, efficient, and commercially available L,L-type transient directing group (TDG) in the Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes . This reaction exhibited excellent substrate compatibility and generated the desired products in moderate-to-high yields . This approach offers valuable insights for exploiting novel L,L-type TDGs .
Framework for Selective SIRT2 Inhibition
A structural motif representing a framework for selective SIRT2 inhibition has been identified using 2-(Methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide . SIRT2, a class III histone deacetylase family member, possesses NAD+ dependent lysine deacetylase/deacylase activity . Dysregulation of SIRT2 has been implicated in the pathogenesis of several diseases, including neurological and metabolic disorders and cancer . Thus, SIRT2 emerges as a potential therapeutic target .
Thermochemistry Data
The National Institute of Standards and Technology (NIST) provides condensed phase thermochemistry data for 2-Amino-N-(3-methylphenyl)acetamide . This data can be useful in various scientific research applications, including computational chemistry, thermodynamic calculations, and material science .
Structural Analysis
The structural analysis of 2-Amino-N-(3-methylphenyl)acetamide can provide insights into its physical and chemical properties . This information can be used in various fields, such as drug design, material science, and environmental science .
properties
IUPAC Name |
2-amino-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUWYOYIEYJVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-methylphenyl)acetamide |
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